Sulfacetamide (sodium monohydrate)
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Overview
Description
Sulfacetamide (sodium monohydrate): is a sulfonamide antibiotic commonly used in the treatment of bacterial infections, particularly those affecting the eyes and skin. It functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process involves the reaction of acetanilide with chlorosulfonic acid to form sulfacetamide, which is then neutralized with sodium hydroxide to yield the sodium salt monohydrate form .
Industrial Production Methods: Industrial production of sulfacetamide (sodium monohydrate) typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in stainless steel reactors with precise temperature and pH control to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Sulfacetamide (sodium monohydrate) primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as sodium hydroxide or other bases to facilitate the replacement of functional groups.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various derivatives of sulfacetamide, which can be used for different therapeutic applications .
Scientific Research Applications
Chemistry: Sulfacetamide (sodium monohydrate) is used as a reference standard in various analytical techniques, including chromatography and spectroscopy, to ensure the accuracy and precision of chemical analyses .
Biology: In biological research, sulfacetamide (sodium monohydrate) is used to study the mechanisms of bacterial resistance and the effects of sulfonamide antibiotics on bacterial growth and metabolism .
Medicine: Medically, sulfacetamide (sodium monohydrate) is used in the treatment of bacterial infections, particularly those affecting the eyes (e.g., conjunctivitis) and skin (e.g., acne). It is also used in combination with other antibiotics to enhance its therapeutic efficacy .
Industry: In the pharmaceutical industry, sulfacetamide (sodium monohydrate) is used in the formulation of various topical and ophthalmic preparations. It is also used in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Sulfacetamide (sodium monohydrate) exerts its effects by competitively inhibiting bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. This inhibition prevents the synthesis of folic acid, which is necessary for the production of nucleic acids and proteins in bacteria. As a result, bacterial growth and reproduction are halted, leading to a bacteriostatic effect .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Used in the treatment of toxoplasmosis and other bacterial infections.
Sulfisoxazole: Commonly used in combination with other antibiotics for urinary tract infections.
Uniqueness: Sulfacetamide (sodium monohydrate) is unique in its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it a versatile antibiotic for various infections. Its ability to inhibit folic acid synthesis in bacteria without affecting human cells adds to its therapeutic value .
Properties
Molecular Formula |
C8H12N2NaO4S+ |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylacetamide;hydrate |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1; |
InChI Key |
IHCDKJZZFOUARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] |
Origin of Product |
United States |
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